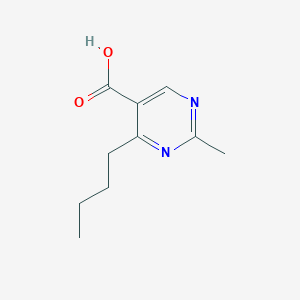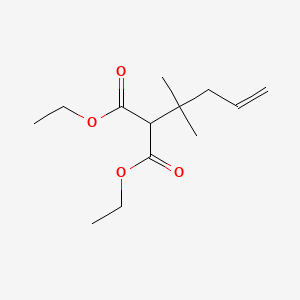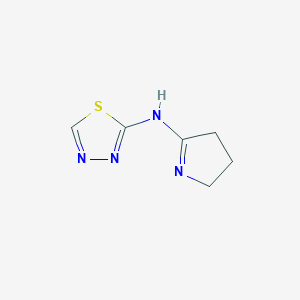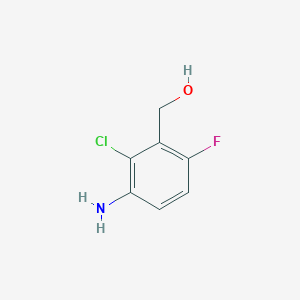
(4-Bromo-phenyl)-methyl-o-tolyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromophenyl)-N,2-dimethylbenzenamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dimethylbenzenamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N,2-dimethylbenzenamine typically involves the reaction of 4-bromoaniline with 2,6-dimethylaniline under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of N-(4-Bromophenyl)-N,2-dimethylbenzenamine may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification methods can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Bromophenyl)-N,2-dimethylbenzenamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include nitroso or nitro derivatives.
Reduction Reactions: Products include aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromophenyl)-N,2-dimethylbenzenamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Wirkmechanismus
The mechanism of action of N-(4-Bromophenyl)-N,2-dimethylbenzenamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it can bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Bromophenyl)acetamide
- N-(4-Chlorophenyl)-N,2-dimethylbenzenamine
- N-(4-Fluorophenyl)-N,2-dimethylbenzenamine
Uniqueness
N-(4-Bromophenyl)-N,2-dimethylbenzenamine is unique due to the presence of both bromine and dimethyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C14H14BrN |
|---|---|
Molekulargewicht |
276.17 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-N,2-dimethylaniline |
InChI |
InChI=1S/C14H14BrN/c1-11-5-3-4-6-14(11)16(2)13-9-7-12(15)8-10-13/h3-10H,1-2H3 |
InChI-Schlüssel |
WEUTVRZFMKFCFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(C)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)

![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13929588.png)
![5-Bromo-6-methoxybenzo[b]furan-2,3-dicarboxylic acid](/img/structure/B13929596.png)







![Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13929653.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridine](/img/structure/B13929657.png)

